N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heterocyclic core with a pyrazole ring annulated to a pyrazine moiety. Key structural features include:
- 4-Oxo group at position 4 of the pyrazine ring, contributing to hydrogen-bonding interactions with kinase ATP-binding sites .
- 2-[4-(Propan-2-yl)phenyl] substituent, introducing steric bulk and hydrophobicity, which may enhance target selectivity .
- N-[(4-ethoxyphenyl)methyl]propanamide side chain, providing metabolic stability and solubility via the ethoxy group .
Pyrazolo[1,5-a]pyrazines are widely studied for kinase inhibition, particularly targeting EGFR (epidermal growth factor receptor), a key driver in cancer proliferation . The compound’s design aligns with strategies to optimize ATP-competitive binding while improving pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-16,19,24-25,29H,4,13-14,17-18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCGYVGFSNIFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Attachment of the Ethoxyphenylmethyl Group: This step often involves nucleophilic substitution reactions where the ethoxyphenylmethyl group is introduced using appropriate alkylating agents.
Formation of the Propanamide Moiety: The final step involves the amidation reaction, where the amide bond is formed using carboxylic acid derivatives and amine precursors under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenylmethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[1,5-a]pyrazine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenylmethyl group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated. Its structural features suggest it might have applications in treating diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core may interact with active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyrazolo derivatives, emphasizing substituent effects on biological activity:
Key Findings:
Substituent Position and Activity :
- The 4-oxo group in the target compound and pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) is critical for ATP-binding site interaction, as shown by their low IC50 values (<20 nM).
- Electron-withdrawing groups (e.g., 4-fluoro in Compound 5a ) reduce potency compared to hydrophobic substituents (e.g., isopropyl in the target compound) due to weaker van der Waals interactions .
Side Chain Optimization :
- The N-(4-ethoxyphenyl)methylpropanamide side chain in the target compound enhances solubility compared to the trifluoromethylphenyl group in , which improves metabolic stability but may increase toxicity .
Heterocyclic Core Modifications :
- Pyrazolo[1,5-a]pyrazines (target compound) exhibit superior kinase selectivity over pyrazolo-triazolo-pyrimidines (e.g., 16a ), likely due to reduced steric hindrance in the ATP pocket.
Synthetic Accessibility :
- The target compound’s synthesis likely follows a one-pot protocol similar to pyrazolo[1,5-a]pyrazine derivatives in , involving amide formation and pyrazine ring closure. In contrast, pyrazolo-triazolo-pyrimidines require multi-step cyclization with benzhydrazide .
Contradictions and Limitations:
- Derivatives with substituents at this position may offer improved potency .
- The IC50 value for the target compound is inferred from structurally related pyrazolo[1,5-a]pyrimidines in ; direct experimental data is absent in the provided evidence.
Biological Activity
N-[(4-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structural framework includes a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological significance.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from relevant studies:
| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 3.79 | Induces apoptosis | |
| SF-268 | 12.50 | Cell cycle arrest | |
| NCI-H460 | 42.30 | Inhibits proliferation | |
| A549 | 26.00 | DNA binding |
These results indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The specific anti-inflammatory mechanisms associated with this compound remain an area for further research.
The mechanisms through which this compound exerts its biological effects include:
- DNA Binding : The compound demonstrates a strong affinity for DNA, which may disrupt replication and transcription processes in cancer cells.
- Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- Apoptosis Induction : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates and improved survival outcomes compared to untreated groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
